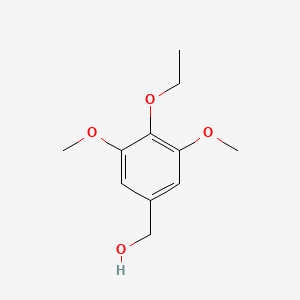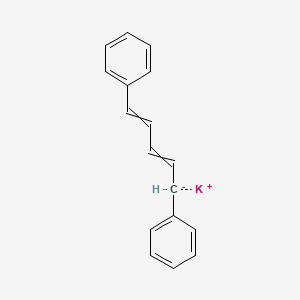
potassium;5-phenylpenta-1,3-dienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;5-phenylpenta-1,3-dienylbenzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-phenylpenta-1,3-dienylbenzene typically involves the reaction of 5-phenylpenta-1,3-diene with potassium. One common method is the homogeneously catalyzed aldol condensation of cinnamaldehyde, which can be converted to 2-methyl-5-phenylpenta-2,4-dienal using a 36% aqueous solution of sodium hydroxide as the catalyst at 25°C in methanol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Potassium;5-phenylpenta-1,3-dienylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-attracting groups.
Bromination: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Strongly basic nucleophilic reagents.
Bromination: N-bromosuccinimide (NBS) in tetrachloride.
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted aromatic compounds.
Bromination: Benzylic bromides.
Aplicaciones Científicas De Investigación
Potassium;5-phenylpenta-1,3-dienylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium;5-phenylpenta-1,3-dienylbenzene involves its interaction with molecular targets through its aromatic and aliphatic components. The compound can participate in various chemical reactions, influencing pathways such as oxidation and substitution. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Potassium;5-phenylpenta-1,3-dienylbenzene can be compared with other similar compounds such as:
5-phenylpenta-1,3-diene: Shares a similar structure but lacks the potassium component.
1-benzylbuta-1,3-diene: Another related compound with a similar aromatic structure.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with the presence of potassium, which can influence its reactivity and applications.
Propiedades
Número CAS |
77132-13-9 |
|---|---|
Fórmula molecular |
C17H15K |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
potassium;5-phenylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H15.K/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17;/h1-15H;/q-1;+1 |
Clave InChI |
GQGGQOXIMWAKER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[CH-]C=CC=CC2=CC=CC=C2.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


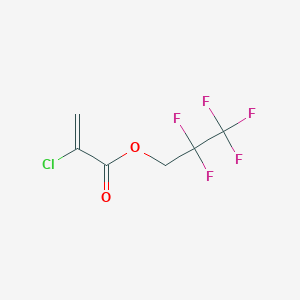
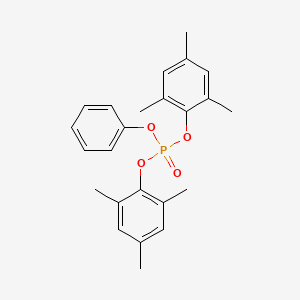
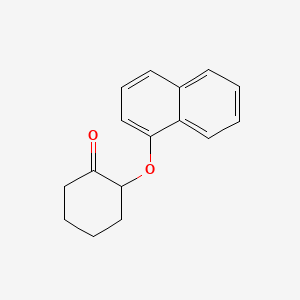

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
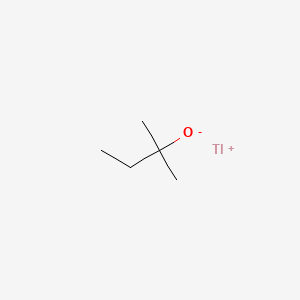

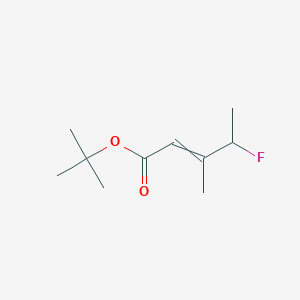
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)

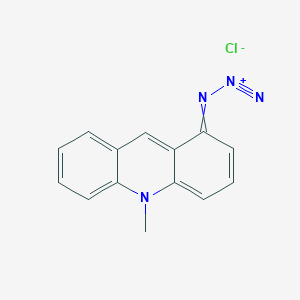
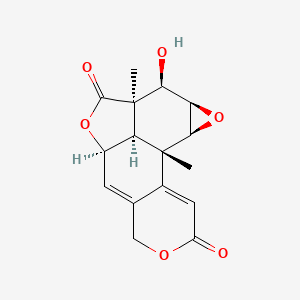
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
